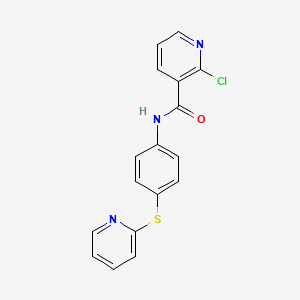![molecular formula C23H26N4O4 B2590966 3-oxo-2,4-dihidro-3H-1,2,4-triazol-5-il[1-(fenoxiacetil)piperidin-4-il]-4-(4-metoxibencil)-1,2,4-triazol-3-ona CAS No. 1775340-39-0](/img/structure/B2590966.png)
3-oxo-2,4-dihidro-3H-1,2,4-triazol-5-il[1-(fenoxiacetil)piperidin-4-il]-4-(4-metoxibencil)-1,2,4-triazol-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality 4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis y Caracterización
La síntesis y caracterización del compuesto son esenciales para comprender sus propiedades y aplicaciones potenciales. Los investigadores han estudiado su estructura, estabilidad y características espectroscópicas. Por ejemplo, un estudio reciente exploró la reacción de este compuesto con complejos de rutenio(II)-p-cimeno, lo que condujo al aislamiento de complejos catiónicos. Estos complejos exhiben un comportamiento interesante en estado sólido y espectros de RMN, proporcionando información sobre sus modos de coordinación .
Estudios de Citotoxicidad
Las tiosemicarbazonas, incluido nuestro compuesto de interés, han demostrado propiedades citotóxicas. Los investigadores han evaluado su eficacia contra diversas líneas celulares de cáncer, como NCI-H460, A549 y MDA-MB-231. Si bien estos complejos no superaron la potencia del cisplatino, mostraron mayor eficacia. Cabe destacar que el complejo derivado de la tiosemicarbazona HL1 mostró resultados prometedores .
Complejos Metálicos y Comportamiento Redox
La capacidad del compuesto para coordinarse con iones metálicos es crucial. Los investigadores han explorado su interacción con centros de rutenio, formando anillos quelatos a través de átomos iminicos y azufre. Además, los estudios de voltametría cíclica han proporcionado información sobre el comportamiento redox de los ligandos y complejos .
Actividades Biológicas Más Allá de la Citotoxicidad
Además de la citotoxicidad, las tiosemicarbazonas exhiben propiedades antibacterianas y antivirales. Sus actividades biológicas se pueden ajustar variando los sustituyentes y los modos de coordinación. Los investigadores continúan explorando estos compuestos para posibles aplicaciones terapéuticas .
Otras Aplicaciones
Si bien las secciones anteriores se centran en la citotoxicidad y los complejos metálicos, vale la pena señalar que las tiosemicarbazonas tienen diversas aplicaciones. Por ejemplo:
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-3-[1-(2-phenoxyacetyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-30-19-9-7-17(8-10-19)15-27-22(24-25-23(27)29)18-11-13-26(14-12-18)21(28)16-31-20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQLQIHPDNCTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590886.png)

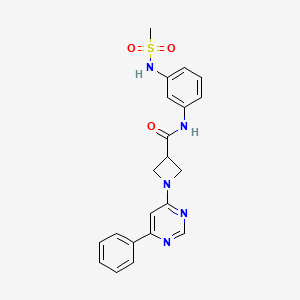
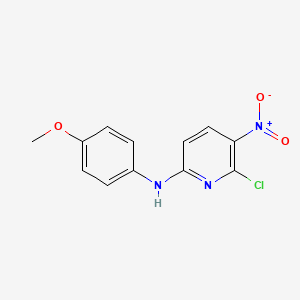
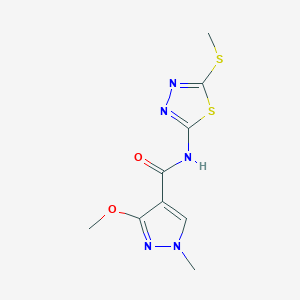

![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2590892.png)
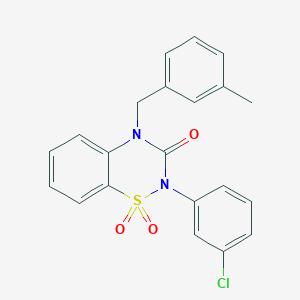
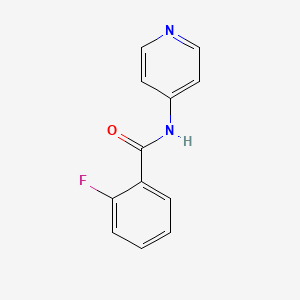
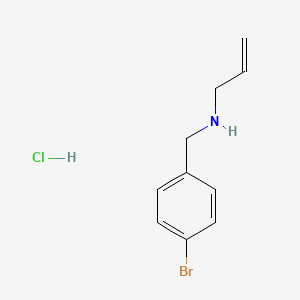
![N-[Cyclopropyl-[4-(2-methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2590898.png)
